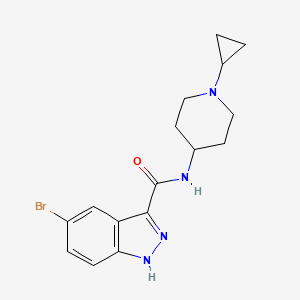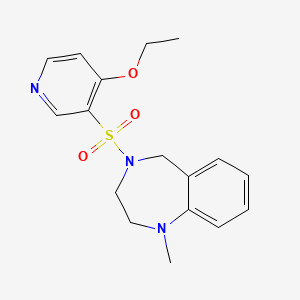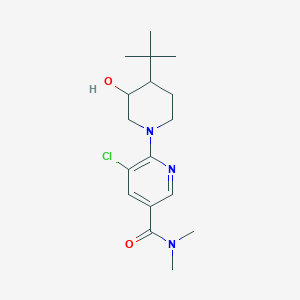
2-N',6-N'-bis(3-chloropyridin-2-yl)pyridine-2,6-dicarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-N',6-N'-bis(3-chloropyridin-2-yl)pyridine-2,6-dicarbohydrazide, commonly known as BCP, is a small molecule inhibitor that has gained significant attention in recent years due to its potential use in cancer research. BCP has been shown to inhibit the activity of a specific protein kinase, which is involved in cell proliferation and survival.
Mécanisme D'action
BCP inhibits the activity of a specific protein kinase, which is involved in cell proliferation and survival. This inhibition leads to the suppression of tumor growth and the induction of apoptosis, or programmed cell death. BCP has also been shown to inhibit the activity of beta-amyloid, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
BCP has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a specific protein kinase, which is involved in cell proliferation and survival. This leads to the suppression of tumor growth and the induction of apoptosis. BCP has also been shown to inhibit the activity of beta-amyloid, which is involved in the development of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BCP has a number of advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and analyze. BCP has also been shown to have a high degree of specificity for its target protein kinase, which makes it a useful tool for studying the role of this kinase in cancer and other diseases.
One limitation of BCP is its potential toxicity. BCP has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments. Additionally, BCP may have off-target effects on other protein kinases, which could complicate the interpretation of experimental results.
Orientations Futures
There are a number of future directions for the study of BCP. One area of research is the development of BCP derivatives with improved specificity and potency. Another area of research is the investigation of the role of BCP in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, BCP may have potential use in combination with other cancer therapeutics, which could enhance its effectiveness. Finally, further studies are needed to investigate the safety and toxicity of BCP in vivo, which will be important for the development of BCP-based therapeutics.
Méthodes De Synthèse
The synthesis of BCP involves a multi-step process that begins with the reaction of 3-chloropyridine-2-carboxylic acid with thionyl chloride to form 3-chloropyridine-2-carbonyl chloride. This intermediate is then reacted with hydrazine hydrate to form 3-chloropyridine-2-carbohydrazide. The final step involves the reaction of 3-chloropyridine-2-carbohydrazide with 2,6-dichloropyridine-3-carboxylic acid to form BCP.
Applications De Recherche Scientifique
BCP has been extensively studied for its potential use in cancer research. It has been shown to inhibit the activity of a specific protein kinase, which is involved in cell proliferation and survival. This makes BCP a promising candidate for the development of cancer therapeutics. BCP has also been shown to have potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of beta-amyloid, which is involved in the development of the disease.
Propriétés
IUPAC Name |
2-N',6-N'-bis(3-chloropyridin-2-yl)pyridine-2,6-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N7O2/c18-10-4-2-8-20-14(10)23-25-16(27)12-6-1-7-13(22-12)17(28)26-24-15-11(19)5-3-9-21-15/h1-9H,(H,20,23)(H,21,24)(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUUGFDKLZOTFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)NNC2=C(C=CC=N2)Cl)C(=O)NNC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[Methyl-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]amino]cyclopentane-1-carboxamide](/img/structure/B7359469.png)
![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 2,3-dichlorobenzoate](/img/structure/B7359483.png)
![5-[[2-(2-chlorophenyl)morpholin-4-yl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B7359485.png)


![5-bromo-N-[1-(2-methylpropanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7359514.png)

![4-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-N,N,3,3-tetramethylpiperazine-1-carboxamide](/img/structure/B7359526.png)
![2-[2-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethylsulfonyl]acetic acid](/img/structure/B7359535.png)
![N-[1-(2-hydroxyethyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359540.png)
![N-[3-(dimethylcarbamoyl)cyclohexyl]-1H-indazole-3-carboxamide](/img/structure/B7359545.png)


